

Technical Support Center: Refining Analytical Methods for Enavogliflozin Metabolite Detection

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Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of **Enavogliflozin** and its primary metabolites. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of **Enavogliflozin** and how are they formed?

A1: The primary metabolites of **Enavogliflozin** are M1 and M2.^[1] These are formed through monohydroxylation reactions catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2C19.^[1] M1 is a result of hydroxylation on the dihydrobenzofuran group, while M2 is formed by hydroxylation of the cyclopropyl group.^[1]

Q2: What is the recommended analytical technique for the quantification of **Enavogliflozin** and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective quantification of **Enavogliflozin** and its metabolites in biological matrices.^{[2][3][4]} This method offers high specificity and allows for the detection of low concentration levels typical in pharmacokinetic studies.

Q3: What are the key considerations for sample preparation when analyzing **Enavogliflozin** and its metabolites?

A3: A robust sample preparation method is crucial for accurate analysis. For plasma and urine samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common and effective techniques. Protein precipitation can also be used, but it may lead to significant matrix effects, which can interfere with the analysis.^[2]

Q4: How can I minimize matrix effects in my analysis?

A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS analysis. To minimize these effects, consider the following:

- **Optimize Sample Preparation:** Employ a more rigorous sample cleanup method like SPE or LLE to remove interfering endogenous components from the matrix.
- **Chromatographic Separation:** Ensure adequate chromatographic separation of the analytes from co-eluting matrix components. This can be achieved by optimizing the mobile phase composition, gradient profile, and choice of analytical column.
- **Use of an Internal Standard (IS):** A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the best way to compensate for matrix effects.
- **Dilution:** Diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Cause	Recommended Solution
Column Contamination	Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH	Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For Enavogliflozin, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used.
Column Overload	Reduce the injection volume or the concentration of the sample.
Injection Solvent Incompatibility	Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

Issue 2: Low Signal Intensity or Sensitivity

Possible Cause	Recommended Solution
Suboptimal Mass Spectrometer Parameters	Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for Enavogliflozin and its metabolites.
Inefficient Ionization	Ensure the mobile phase composition is conducive to efficient ionization. For Enavogliflozin, positive electrospray ionization (ESI+) is commonly used.
Analyte Degradation	Check the stability of Enavogliflozin and its metabolites in the sample matrix and during the analytical process. Ensure proper storage conditions (e.g., -80°C for plasma samples).
Matrix-induced Ion Suppression	Implement strategies to minimize matrix effects as described in the FAQs.

Issue 3: High Background Noise or Interferences

Possible Cause	Recommended Solution
Contaminated Solvents or Reagents	Use high-purity solvents and freshly prepared reagents.
Carryover from Previous Injections	Implement a robust needle and injection port washing procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
Co-eluting Endogenous Matrix Components	Improve the sample cleanup procedure or optimize the chromatographic separation to resolve the analytes from interfering peaks.

Experimental Protocols

Protocol 1: Simultaneous Determination of Enavogliflozin and its Metabolites (M1 & M2) in Human Plasma by UPLC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

- To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., **Enavogliflozin-d4**).
- Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex for 5 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the organic supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase.

2. UPLC-MS/MS Conditions

Parameter	Condition
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-0.5 min: 10% B; 0.5-2.0 min: 10-90% B; 2.0-2.5 min: 90% B; 2.5-2.6 min: 90-10% B; 2.6-3.0 min: 10% B
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Enavogliflozin: To be optimized; M1: To be optimized; M2: To be optimized

Note: Specific MRM transitions for **Enavogliflozin** and its metabolites need to be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the typical pharmacokinetic parameters of **Enavogliflozin** in humans. Data for metabolites M1 and M2 are limited and require further investigation.

Analyte	Matrix	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL)
Enavogliflozin	Human Plasma	Dose-dependent	Dose-dependent	Dose-dependent
M1	Human Plasma	Data not readily available	Data not readily available	Data not readily available
M2	Human Plasma	Data not readily available	Data not readily available	Data not readily available

Visualizations

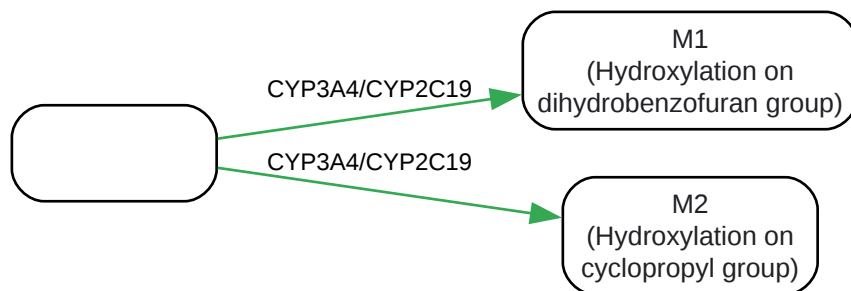
Experimental Workflow



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Caption: A typical experimental workflow for the analysis of **Enavogliflozin** and its metabolites.

Enavogliflozin Metabolism Pathway



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Caption: The primary metabolic pathway of **Enavogliflozin** to its main metabolites, M1 and M2.

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